molecular formula C11H14O4 B1200790 Veratryl acetate CAS No. 53751-40-9

Veratryl acetate

Cat. No. B1200790
CAS RN: 53751-40-9
M. Wt: 210.23 g/mol
InChI Key: KQWHHDCWLCCRLQ-UHFFFAOYSA-N
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Description

3,4-dimethoxybenzyl acetate is an acetate ester obtained by the formal condensation of (3,4-dimethoxyphenyl)methanol (veratryl alcohol) with acetic acid. It is an acetate ester and a dimethoxybenzene. It derives from a (3,4-dimethoxyphenyl)methanol.

Scientific Research Applications

Oxidative Biodegradation of Lignin

Veratryl alcohol, closely related to veratryl acetate, plays a role in the oxidative biodegradation of lignin. It acts as a mediator in the oxidations promoted by lignin peroxidase, significantly impacting the decay kinetics of veratryl alcohol radical cation in acidic aqueous acetonitrile (Baciocchi et al., 2002).

Catalyst in Chemical Transformations

Veratryl alcohol has been used in one-pot sequential oxidation and aldol-condensation reactions, showcasing its potential as a catalyst in transforming lignin into valuable chemicals (Fan et al., 2014).

Mediator in Enzymatic Oxidation

The role of veratryl alcohol in the enzymatic oxidation of isoeugenyl acetate by lignin peroxidase highlights its function as a redox mediator in such processes (ten Have et al., 2001).

Synthesis of Chemical Intermediates

Veratryl alcohol is involved in the synthesis of veratryl cyanide, an intermediate in the preparation of C-9154 antibiotic derivative, indicating its utility in pharmaceutical synthesis (Rosilawati et al., 2010).

Biomimetic Oxidation Studies

It is used in biomimetic oxidation studies with H2O2 catalyzed by iron(III) porphyrins and horseradish peroxidase in ionic liquids. This research opens pathways for its use in organic synthesis and industrial applications (Kumar et al., 2007).

properties

CAS RN

53751-40-9

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)methyl acetate

InChI

InChI=1S/C11H14O4/c1-8(12)15-7-9-4-5-10(13-2)11(6-9)14-3/h4-6H,7H2,1-3H3

InChI Key

KQWHHDCWLCCRLQ-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(=O)OCC1=CC(=C(C=C1)OC)OC

Other CAS RN

53751-40-9

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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